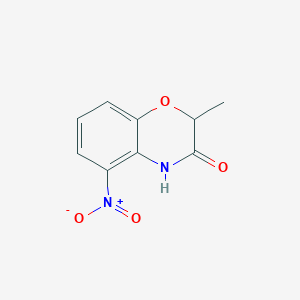

2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one

Descripción

Propiedades

IUPAC Name |

2-methyl-5-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-5-9(12)10-8-6(11(13)14)3-2-4-7(8)15-5/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLTZKFWTJOQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one typically involves the nitration of a precursor benzoxazinone compound. The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Reduction: 2-methyl-5-amino-2H-1,4-benzoxazin-3(4H)-one.

Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the development of materials with specific properties, such as dyes or polymers.

Mecanismo De Acción

The mechanism of action of 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal and agrochemical research. Modifications at positions 2, 5, 6, and 7 significantly alter bioactivity. Below is a detailed comparison:

Substituent Effects on Bioactivity

Structural and Functional Insights

- However, nitro groups may also increase toxicity or reduce metabolic stability compared to hydroxyl or methoxy substituents .

- Methyl vs. Ethyl (Position 2) : Methyl substitution (as in the target compound) may reduce antifungal activity compared to ethyl derivatives (e.g., 2-ethyl-7-fluoro analog in ). Ethyl groups likely improve membrane permeability due to increased hydrophobicity.

- Fluoro/Chloro Substitutions : Fluorination at position 6 or 7 (e.g., 6F-D-DIBOA) enhances herbicidal selectivity and phytotoxicity, while chloro analogs (e.g., 6Cl-D-DIBOA) show weaker activity .

Research Findings and Data Tables

Table 1: Antifungal Activity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Table 2: Enzyme Inhibition by Benzoxazinones

Actividad Biológica

2-Methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one (CAS No. 132522-85-1) is a heterocyclic compound belonging to the benzoxazinoid family. This compound has garnered attention due to its potential biological activities, including antimicrobial, insecticidal, and antifeedant properties. The presence of both methyl and nitro groups in its structure influences its reactivity and biological efficacy.

- Molecular Formula : C9H8N2O4

- Molecular Weight : 208.17 g/mol

- Density : Approximately 1.372 g/cm³

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may disrupt cellular functions in microbial and insect cells. This compound's mechanism often involves:

- Inhibition of Enzymatic Activity : It has been shown to inhibit serine proteases, which are crucial in various pathological processes.

- Disruption of Cellular Membranes : The compound may affect membrane integrity in bacteria and insects, leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. It acts as an antifeedant against various herbivorous insects, demonstrating effective deterrence at low concentrations.

| Insect Species | Effectiveness (Concentration) |

|---|---|

| Spodoptera frugiperda | Significant deterrent at 10 µM |

| Manduca sexta | Moderate deterrent at 5 µM |

These findings indicate that the compound may play a role in plant defense mechanisms against herbivory .

Study on Antimicrobial Effects

A recent study tested the antibacterial effects of various benzoxazinoids, including this compound, against clinical strains of bacteria. The results showed that the compound significantly inhibited bacterial growth compared to control groups, with a notable effect on multidrug-resistant strains .

Study on Insect Deterrence

In another study focusing on plant defense mechanisms, exogenous application of this compound on maize plants resulted in increased expression of defense-related genes and enhanced production of volatile organic compounds that attract natural predators of herbivores .

Q & A

What are the common synthetic routes for 2-methyl-5-nitro-2H-1,4-benzoxazin-3(4H)-one?

Basic

The synthesis typically involves functionalizing the benzoxazinone core. A key intermediate is 6-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0), which can undergo palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling to introduce nitro or methyl groups. For example, brominated intermediates are synthesized from alcohol precursors via halogenation (e.g., Br₂ or N-bromosuccinimide), and subsequent nitration or alkylation steps introduce the nitro and methyl substituents .

How can structure-activity relationship (SAR) studies guide the optimization of benzoxazinone derivatives for receptor antagonism?

Advanced

SAR studies focus on substituent effects at the 6-position of the benzoxazinone core. For instance, replacing bromine with a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety enhances mineralocorticoid receptor (MR) antagonism. Docking models based on MR crystal structures reveal that bulky, electron-withdrawing groups improve binding affinity and selectivity over steroidal receptors. Computational modeling and scaffold hopping are critical for identifying pharmacophoric features, as demonstrated in the development of compound 14n (a potent MR antagonist) .

What spectroscopic methods are used to characterize benzoxazinone derivatives?

Basic

Key techniques include:

- Mass spectrometry (MS): Molecular ion peaks ([M+H]⁺) and fragmentation patterns confirm molecular weight and substituent placement (e.g., m/z 379.37 for a nitro-substituted derivative) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve methyl and nitro group positions, with characteristic shifts for aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Infrared (IR) spectroscopy: Stretching vibrations for nitro groups (~1520 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) are diagnostic .

How do degradation products of benzoxazinones influence their ecological roles?

Advanced

Benzoxazinones degrade into phytotoxic compounds like DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) and DIMBOA (methoxy-substituted analog), which act as allelochemicals. These degradation products inhibit weed germination and exhibit antifungal activity. Hydrolysis kinetics (pH-dependent) and enzymatic oxidation (e.g., via EC 1.14.14.110) determine their persistence and bioactivity in soil. Degradation pathways must be characterized to assess ecological impacts, such as non-target organism toxicity .

What are the known biological activities of this compound?

Basic

The compound exhibits:

- Antifungal activity: Inhibits Candida albicans and Aspergillus niger via disruption of membrane integrity (MIC values: 8–32 µg/mL) .

- Receptor antagonism: Nitro and methyl groups enhance MR antagonism, reducing blood pressure in hypertensive rat models .

- Phytotoxicity: Nitro-substituted derivatives show herbicidal effects by interfering with plant cell division .

What strategies resolve contradictory data in the bioactivity of benzoxazinone derivatives across studies?

Advanced

Contradictions often arise from:

- Substituent positional isomerism: Nitro groups at C5 vs. C6 alter steric interactions with target receptors. X-ray crystallography of ligand-receptor complexes clarifies binding modes .

- Assay conditions: Varying pH or solvent polarity affects compound stability. Standardized protocols (e.g., fixed pH 7.4 in bioassays) improve reproducibility .

- Degradation during testing: LC-MS monitoring of degradation products ensures bioactivity correlates with the intact compound .

What role do enzymes play in the biosynthesis of benzoxazinone compounds?

Basic

In plants, 2-hydroxy-1,4-benzoxazin-3-one monooxygenase (EC 1.14.14.110) catalyzes the hydroxylation of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one to DIBOA, a precursor of bioactive derivatives. This cytochrome P450 enzyme requires NADPH and O₂, highlighting the role of oxidative metabolism in benzoxazinone production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.